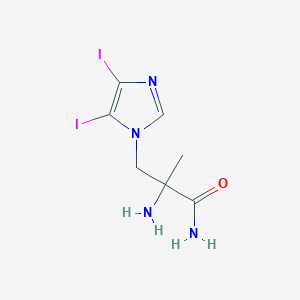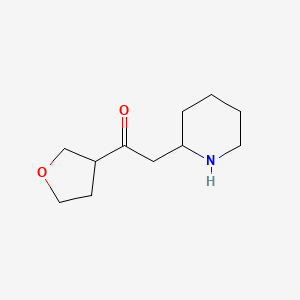![molecular formula C11H12FN3 B13071351 1-[(4-Fluorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine](/img/structure/B13071351.png)
1-[(4-Fluorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-Fluorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine is a chemical compound with the molecular formula C10H10FN3.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Fluorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine typically involves the reaction of 4-fluorobenzyl bromide with 3-methyl-1H-pyrazol-4-amine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products .
Analyse Des Réactions Chimiques
Types of Reactions
1-[(4-Fluorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyrazole oxides, while substitution reactions can produce various substituted derivatives .
Applications De Recherche Scientifique
1-[(4-Fluorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Material Science: The compound’s fluorinated structure makes it useful in the development of new materials with unique properties, such as increased stability and reactivity.
Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Mécanisme D'action
The mechanism of action of 1-[(4-Fluorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical cellular pathways, making it a potential candidate for therapeutic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Fluorophenyl)-3-methyl-1H-pyrazol-5-amine: Similar in structure but with a different substitution pattern on the pyrazole ring.
1-(2,4-Difluorophenyl)-3-methyl-1H-pyrazol-5-amine: Contains an additional fluorine atom on the phenyl ring, which can alter its reactivity and properties.
Uniqueness
1-[(4-Fluorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its fluorinated phenyl ring enhances its stability and reactivity, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C11H12FN3 |
|---|---|
Poids moléculaire |
205.23 g/mol |
Nom IUPAC |
1-[(4-fluorophenyl)methyl]-3-methylpyrazol-4-amine |
InChI |
InChI=1S/C11H12FN3/c1-8-11(13)7-15(14-8)6-9-2-4-10(12)5-3-9/h2-5,7H,6,13H2,1H3 |
Clé InChI |
BBVDVGXMKDFIQZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C=C1N)CC2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3aR,6aS)-1-benzyl 4-tert-butyl tetrahydropyrrolo[3,2-b]pyrrole-1,4(2H,5H)-dicarboxylate](/img/structure/B13071271.png)
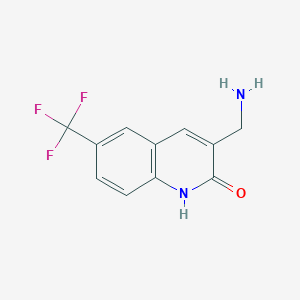
![tert-butyl 3,3-difluoro-5-[[(1S)-3-[(1S,5R)-3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]carbamoyl]piperidine-1-carboxylate](/img/structure/B13071295.png)
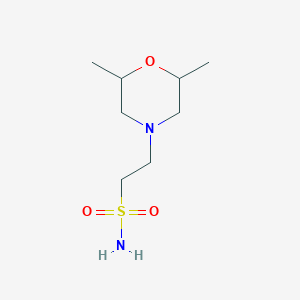

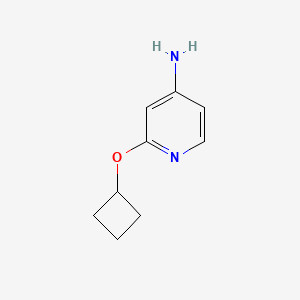
![2-Chloro-4H,5H,7H-thieno[2,3-c]pyran-3-carboxylic acid](/img/structure/B13071312.png)
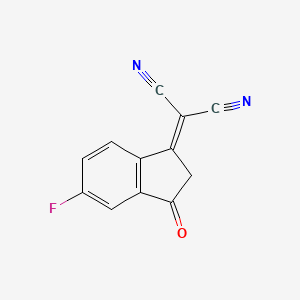
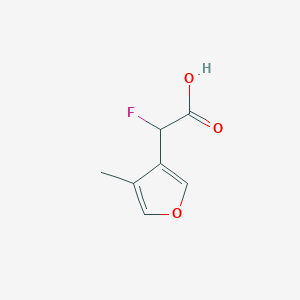
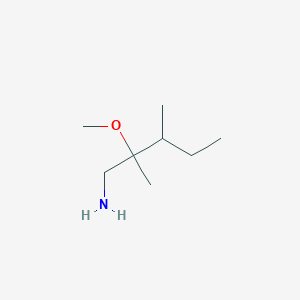
![N-{8-azabicyclo[3.2.1]octan-3-yl}-N-methyl-4-nitrobenzene-1-sulfonamide](/img/structure/B13071329.png)
![[5-(Pyridin-4-YL)-1,2-oxazol-3-YL]methanamine](/img/structure/B13071336.png)
